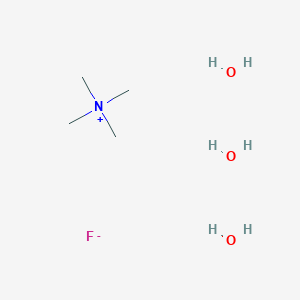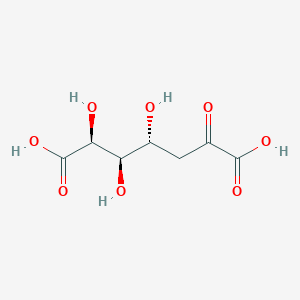
13(S)-HpOTrE(gamma)
Übersicht
Beschreibung
13(S)-Hydroperoxy-9,11,15-octadecatrienoic acid (gamma) is a hydroperoxide derivative of linolenic acid. It is a biologically active lipid molecule involved in various physiological and pathological processes. This compound is part of the family of hydroperoxy fatty acids, which play crucial roles in cellular signaling and inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13(S)-Hydroperoxy-9,11,15-octadecatrienoic acid (gamma) typically involves the enzymatic oxidation of linolenic acid. Lipoxygenases, a group of enzymes, catalyze the addition of molecular oxygen to linolenic acid, resulting in the formation of the hydroperoxide derivative. The reaction conditions generally include:
Substrate: Linolenic acid
Enzyme: Lipoxygenase
Solvent: Aqueous buffer
Temperature: Room temperature
pH: Neutral to slightly alkaline
Industrial Production Methods
Industrial production of 13(S)-Hydroperoxy-9,11,15-octadecatrienoic acid (gamma) can be achieved through biotechnological processes involving the cultivation of microorganisms or plants that express high levels of lipoxygenases. The harvested biomass is then subjected to extraction and purification processes to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
13(S)-Hydroperoxy-9,11,15-octadecatrienoic acid (gamma) undergoes several types of chemical reactions, including:
Reduction: Conversion to the corresponding hydroxyl derivative.
Oxidation: Further oxidation to form various oxo-derivatives.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydroxyl Derivative: 13(S)-Hydroxy-9,11,15-octadecatrienoic acid.
Oxo-Derivatives: Various oxo-fatty acids.
Substituted Derivatives: Amino or thio-substituted fatty acids.
Wissenschaftliche Forschungsanwendungen
13(S)-Hydroperoxy-9,11,15-octadecatrienoic acid (gamma) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation mechanisms and the role of hydroperoxides in chemical reactions.
Biology: Investigated for its role in cellular signaling pathways, particularly in inflammation and immune responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and as a biomarker for oxidative stress.
Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of 13(S)-Hydroperoxy-9,11,15-octadecatrienoic acid (gamma) involves its interaction with cellular membranes and signaling molecules. It acts as a signaling lipid, modulating the activity of various enzymes and receptors involved in inflammatory and immune responses. The compound can be metabolized to form bioactive lipid mediators that further propagate or resolve inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13(S)-Hydroperoxy-9,11-octadecadienoic acid: Another hydroperoxide derivative with similar biological activities.
15(S)-Hydroperoxy-5,8,11,13-eicosatetraenoic acid: A hydroperoxide derived from arachidonic acid with potent inflammatory properties.
Uniqueness
13(S)-Hydroperoxy-9,11,15-octadecatrienoic acid (gamma) is unique due to its specific structure and the presence of three conjugated double bonds, which confer distinct chemical reactivity and biological activity. Its role in modulating inflammation and oxidative stress pathways sets it apart from other hydroperoxy fatty acids.
Eigenschaften
IUPAC Name |
(6Z,9Z,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h4,6-7,9,12,15,17,21H,2-3,5,8,10-11,13-14,16H2,1H3,(H,19,20)/b6-4-,9-7-,15-12+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFGXCQTRBQQMX-KYLWABQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346665 | |
| Record name | 13(S)-Hydroperoxy-6Z,9Z,11E-octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121107-97-9 | |
| Record name | 13(S)-Hydroperoxy-6Z,9Z,11E-octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)





![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)





